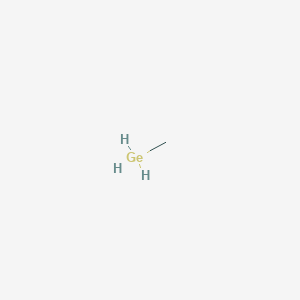

Methyl germane

Description

Propriétés

IUPAC Name |

methylgermane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH6Ge/c1-2/h1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOTXTBSEOHNRCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[GeH3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH6Ge | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1449-65-6 | |

| Record name | Methyl germane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl Germane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of methyl germane (B1219785) (CH₃GeH₃), a fundamental organogermanium compound. The information presented is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation of this key chemical intermediate. This document outlines the core synthetic strategies, provides detailed experimental protocols, presents quantitative data in a clear and comparable format, and includes visualizations of the reaction pathways and workflows.

Core Synthesis Methodologies

The synthesis of methyl germane is primarily achieved through two main strategies: the reaction of a germyl (B1233479) anion with a methyl halide and the reduction of a methyl-substituted germanium halide. Each method offers distinct advantages and requires specific experimental conditions for optimal yield and purity.

Nucleophilic Substitution using Germyl Anion

This widely utilized method involves the reaction of an alkali metal germylide, such as potassium germyl (KGeH₃), with a methyl halide, typically methyl iodide (CH₃I). The germyl anion acts as a potent nucleophile, displacing the halide to form the desired this compound.

Reaction:

KGeH₃ + CH₃I → CH₃GeH₃ + KI

a) Preparation of Potassium Germyl (KGeH₃):

A solution of potassium germyl in a suitable solvent is the key reagent for this synthesis. It is typically prepared by the reaction of germane (GeH₄) with potassium metal in a solvent like diglyme (B29089) or liquid ammonia. Extreme care must be taken due to the pyrophoric nature of germane and the reactivity of potassium metal.

b) Synthesis of this compound:

-

A pre-cooled reaction vessel is charged with a standardized solution of potassium germyl in diglyme under an inert atmosphere (e.g., nitrogen or argon).

-

The vessel is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.

-

A stoichiometric amount of methyl iodide, dissolved in a suitable solvent, is added dropwise to the stirred potassium germyl solution.

-

The reaction mixture is allowed to stir at low temperature for a specified period, followed by a gradual warming to room temperature to ensure the reaction goes to completion.

-

The volatile this compound product is then isolated from the reaction mixture by fractional condensation. The product is typically collected in a trap cooled with liquid nitrogen.

-

The collected this compound can be further purified by trap-to-trap distillation.

Caption: Synthesis of this compound from Potassium Germyl and Methyl Iodide.

Reduction of Methyltrichlorogermane

Another effective method for the synthesis of this compound is the reduction of a methyl-substituted germanium halide, such as methyltrichlorogermane (CH₃GeCl₃). This approach utilizes a strong reducing agent, typically lithium aluminum hydride (LiAlH₄), to replace the chlorine atoms with hydrogen atoms.

Reaction:

4 CH₃GeCl₃ + 3 LiAlH₄ → 4 CH₃GeH₃ + 3 LiCl + 3 AlCl₃

-

A flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer is flushed with an inert gas.

-

A suspension of a stoichiometric excess of lithium aluminum hydride in a dry, high-boiling ether solvent (e.g., diethyl ether or tetrahydrofuran) is placed in the flask and cooled in an ice bath.

-

A solution of methyltrichlorogermane in the same solvent is added dropwise from the dropping funnel to the stirred LiAlH₄ suspension. The addition rate should be controlled to maintain a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reduction.

-

The this compound gas is then carefully collected by passing the reaction off-gas through a series of cold traps, with the final trap being cooled by liquid nitrogen.

-

The collected product is purified by fractional condensation to remove any residual solvent or by-products.

The Dawn of Methyl Germane: A Technical Chronicle of Its Discovery and Characterization

For Immediate Release

[City, State] – [Date] – Methyl germane (B1219785) (CH₃GeH₃), a foundational organogermanium compound, has played a crucial role in the development of semiconductor materials and our understanding of covalent bonding in organometallic chemistry. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of methyl germane, tailored for researchers, scientists, and professionals in drug development.

A Historical Prelude: The Genesis of Organogermanium Chemistry

The journey into the world of organogermanium compounds began shortly after the discovery of germanium itself. In 1887, just one year after Clemens Winkler's isolation of the element, he achieved the synthesis of the first organogermanium compound, tetraethylgermane. This pioneering work laid the groundwork for the exploration of compounds containing a direct carbon-germanium bond. While the simpler methyl derivative's first synthesis is not as definitively documented in a singular "discovery" paper, early investigations into the reactions of germane (GeH₄) and its derivatives in the early 20th century paved the way for its eventual characterization.

The Synthesis of this compound: Key Experimental Protocols

The preparation of this compound has been approached through several synthetic routes. One of the earliest and most fundamental methods involves the reaction of a germyl-metal species with a methyl halide.

Synthesis from Germyl (B1233479) Potassium and Methyl Iodide

A foundational method for the synthesis of this compound involves the reaction of germyl potassium (GeH₃K) with methyl iodide (CH₃I).

Experimental Protocol:

-

Preparation of Germyl Potassium: Germane (GeH₄) is reacted with metallic potassium in a suitable solvent, such as liquid ammonia (B1221849) or a high-boiling point ether, to form germyl potassium. The reaction proceeds as follows: 2GeH₄ + 2K → 2GeH₃K + H₂

-

Reaction with Methyl Iodide: The resulting germyl potassium solution is then treated with methyl iodide. The nucleophilic germyl anion displaces the iodide ion from the methyl group in an Sₙ2 reaction to yield this compound. GeH₃K + CH₃I → CH₃GeH₃ + KI

-

Purification: The volatile this compound is separated from the non-volatile potassium iodide and the solvent by fractional distillation or vacuum line techniques.

Physicochemical Properties of this compound

This compound is a colorless, flammable gas at room temperature. Its molecular structure and properties have been extensively studied using various spectroscopic techniques.

Molecular Structure and Spectroscopic Data

Microwave and infrared spectroscopy have provided precise data on the molecular geometry and vibrational frequencies of this compound.

Table 1: Molecular Structure of this compound [1]

| Parameter | Value |

| C-Ge Bond Length | 1.9453 ± 0.0005 Å |

| Ge-H Bond Length | 1.529 ± 0.005 Å |

| C-H Bond Length | 1.083 ± 0.005 Å |

| ∠HCH | 108°25′ ± 30′ |

| ∠HGeH | 109°15′ ± 30′ |

| Dipole Moment | 0.635 ± 0.006 D |

Table 2: Fundamental Vibrational Frequencies of this compound

| Vibrational Mode | Frequency (cm⁻¹) |

| CH₃ Symmetric Stretch | 2928.3 |

| GeH₃ Symmetric Stretch | 2110.5 |

| CH₃ Asymmetric Stretch | 2993.8 |

| GeH₃ Asymmetric Stretch | 2118.7 |

| CH₃ Symmetric Deformation | 1279.0 |

| GeH₃ Symmetric Deformation | 830.0 |

| CH₃ Asymmetric Deformation | 1420.0 |

| GeH₃ Asymmetric Deformation | 855.0 |

| CH₃ Rock | 830.0 |

| GeH₃ Rock | 561.0 |

| Torsion | 165.0 |

Note: The vibrational frequencies are based on infrared spectroscopy studies.

Reactivity and Reaction Mechanisms

The reactivity of this compound is primarily dictated by the polarity of the Ge-H and C-Ge bonds, as well as the lability of the Ge-H bond.

Thermal Decomposition

The thermal decomposition of this compound has been a subject of study to understand its stability and the formation of germanium-containing thin films. The decomposition proceeds through a complex mechanism involving the elimination of molecular hydrogen and the formation of highly reactive intermediates.

Caption: Primary decomposition pathways of this compound upon heating.

Hydrogermylation

This compound can participate in hydrogermylation reactions, which involve the addition of the Ge-H bond across a multiple bond (e.g., an alkene or alkyne). This reaction is a powerful tool for the formation of new carbon-germanium bonds and the synthesis of more complex organogermanium compounds.

Caption: General scheme of a hydrogermylation reaction.

Conclusion

This compound, since its early, albeit not definitively documented, synthesis, has become a cornerstone in the study of organogermanium chemistry. Its well-characterized molecular structure and predictable reactivity make it a valuable precursor in materials science and a model compound for understanding the fundamental principles of organometallic chemistry. Continued research into the derivatives and reactions of this compound is expected to yield further advancements in these fields.

References

An In-depth Technical Guide on the Fundamental Properties of Methyl Germane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl germane (B1219785) (CH₃GeH₃) is the simplest organogermanium hydride, serving as a foundational molecule for the study of organogermanium chemistry. Its unique properties, bridging the gap between organic and inorganic chemistry, make it a subject of interest in materials science and as a potential precursor in chemical vapor deposition processes. This technical guide provides a comprehensive overview of the core fundamental properties of methyl germane, including its physicochemical characteristics, molecular structure, spectroscopic signatures, and reactivity. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and application.

Physicochemical Properties

This compound is a colorless, flammable gas at standard temperature and pressure. Its basic physical and chemical properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | CH₆Ge | [1] |

| Molecular Weight | 90.70 g/mol | [2] |

| CAS Number | 1449-65-6 | [1] |

| IUPAC Name | Methylgermane | [1] |

| InChI Key | FOTXTBSEOHNRCB-UHFFFAOYSA-N | [1] |

| SMILES | C[GeH3] | [1] |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Boiling Point | -23 °C | [3] |

| Melting Point | Not available | |

| Vapor Pressure | Not available | |

| Density (gas) | Not available | |

| Dipole Moment | 0.635 ± 0.006 D | [4] |

Molecular Structure

The molecular structure of this compound has been determined with high precision using microwave spectroscopy. The molecule adopts a tetrahedral geometry around the germanium and carbon atoms.

Table 3: Structural Parameters of this compound

| Parameter | Value | Reference |

| Bond Length (C-H) | 1.083 ± 0.005 Å | [4] |

| Bond Length (Ge-H) | 1.529 ± 0.005 Å | [4][5] |

| Bond Length (C-Ge) | 1.9453 ± 0.0005 Å | [4] |

| Bond Angle (H-C-H) | 108° 25' ± 30' | [4] |

| Bond Angle (H-Ge-H) | 109° 15' ± 30' | [4] |

Spectroscopic Data

The spectroscopic properties of this compound are crucial for its identification and characterization.

Vibrational Spectroscopy (Infrared and Raman)

The infrared and Raman spectra of this compound have been extensively studied. The fundamental vibrational frequencies are assigned to the various vibrational modes of the molecule.

Table 4: Fundamental Vibrational Frequencies of this compound (cm⁻¹)

| Assignment | Frequency (cm⁻¹) |

| GeH₃ stretch (asym) | ~2100 |

| GeH₃ stretch (sym) | ~2080 |

| CH₃ stretch (asym) | ~2980 |

| CH₃ stretch (sym) | ~2920 |

| CH₃ deformation (asym) | ~1420 |

| CH₃ deformation (sym) | ~1250 |

| GeH₃ deformation (asym) | ~850 |

| GeH₃ deformation (sym) | ~780 |

| CH₃ rock | ~830 |

| GeH₃ rock | ~560 |

| C-Ge stretch | ~600 |

| Torsion | ~150 |

Microwave Spectroscopy

Microwave spectroscopy has provided precise rotational constants for various isotopic species of this compound, which in turn have enabled the accurate determination of its molecular structure.

Table 5: Rotational Constants of this compound (MHz)

| Isotopic Species | B₀ | Reference |

| ¹²CH₃⁷⁰GeH₃ | 16815.15 | [4] |

| ¹²CH₃⁷²GeH₃ | 16799.33 | [4] |

| ¹²CH₃⁷⁴GeH₃ | 16785.45 | [4] |

| ¹³CH₃⁷⁰GeH₃ | 16744.11 | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 6: Estimated NMR Spectroscopic Data for this compound

| Nucleus | Estimated Chemical Shift (ppm) | Multiplicity | Estimated J-coupling (Hz) |

| ¹H (CH₃) | 0.2 - 0.5 | Quartet | ³J(H-Ge-H) ≈ 3-4 |

| ¹H (GeH₃) | 3.0 - 3.5 | Quartet | ³J(H-C-H) ≈ 3-4 |

| ¹³C | -5 to 5 | Singlet (proton decoupled) | |

| ⁷³Ge | -200 to -250 (relative to GeMe₄) | Singlet |

Reactivity and Thermal Stability

This compound is a reactive gas. Its reactivity is characterized by the polarity of the Ge-H bond and the C-Ge bond.

Thermal Decomposition

The thermal decomposition of this compound in the gas phase has been studied and proceeds through a complex mechanism involving the formation of germylene (GeH₂) and methylgermylene (CH₃GeH) intermediates. The major products are hydrogen gas, methane, and a germanium-containing solid.

Caption: Proposed mechanism for the thermal decomposition of this compound.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reduction of a methylhalogermane. The following is a generalized protocol.

Reaction: CH₃GeCl₃ + 3 LiAlH₄ → CH₃GeH₃ + 3 LiCl + 3 AlH₃

Caption: Workflow for the synthesis and purification of this compound.

Procedure:

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a cold trap cooled with liquid nitrogen. The entire apparatus is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

-

Reaction: A solution of methyltrichlorogermane in anhydrous diethyl ether is placed in the dropping funnel. A suspension of lithium aluminum hydride in anhydrous diethyl ether is placed in the reaction flask and cooled to -78 °C using a dry ice/acetone bath.

-

Addition: The methyltrichlorogermane solution is added dropwise to the stirred suspension of lithium aluminum hydride over a period of 1-2 hours, maintaining the temperature at -78 °C.

-

Warm-up and Collection: After the addition is complete, the reaction mixture is slowly allowed to warm to room temperature. The volatile this compound gas, along with the ether solvent, is carried by a slow stream of inert gas through the condenser and collected in the liquid nitrogen-cooled trap.

-

Purification: The collected condensate is purified by fractional distillation to separate the this compound from the diethyl ether.

Gas-Phase Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell (typically 10 cm path length) with KBr or CsI windows.

Procedure:

-

Background Spectrum: The gas cell is evacuated to a pressure below 1 Torr and a background spectrum is recorded.

-

Sample Introduction: A small amount of gaseous this compound is introduced into the evacuated gas cell to a pressure of approximately 10-50 Torr.

-

Spectrum Acquisition: The infrared spectrum of the sample is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to obtain the absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer. A capillary column suitable for the separation of volatile compounds (e.g., a non-polar or medium-polarity column) is used.

Procedure:

-

Sample Preparation: A gaseous sample of this compound is collected in a gas-tight syringe.

-

Injection: A small volume (typically 0.1-1 mL) of the gaseous sample is injected into the GC inlet.

-

Chromatographic Separation: The sample is separated on the GC column using a suitable temperature program. For a volatile compound like this compound, the initial oven temperature would be low (e.g., 40 °C) and then ramped up to elute any less volatile impurities.

-

Mass Spectrometric Detection: As the separated components elute from the GC column, they enter the mass spectrometer where they are ionized (typically by electron ionization) and fragmented. The mass spectrum of each component is recorded.

Safety and Handling

This compound is a flammable and potentially toxic gas. It should be handled in a well-ventilated fume hood or a glovebox. All sources of ignition should be excluded from the handling area. Personal protective equipment, including safety glasses, flame-retardant lab coat, and appropriate gloves, should be worn. In case of a leak, the area should be evacuated.

Conclusion

This technical guide has provided a detailed overview of the fundamental properties of this compound. The tabulated data on its physicochemical properties, molecular structure, and spectroscopic characteristics serve as a valuable resource for researchers. The provided experimental protocols offer a starting point for the synthesis and analysis of this important organogermanium compound. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in various scientific and technological fields.

References

An In-depth Technical Guide on the Thermal Decomposition Mechanism of Methyl Germane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl germane (B1219785) (CH₃GeH₃) is an organogermanium compound with applications in the semiconductor industry as a precursor for the deposition of germanium-containing thin films. Understanding its thermal decomposition mechanism is crucial for optimizing these deposition processes and for the broader field of organometallic chemistry. This technical guide provides a comprehensive overview of the core principles governing the thermal decomposition of methyl germane, detailing the reaction pathways, kinetics, and experimental methodologies used in its study.

Core Decomposition Mechanism

The homogeneous gas-phase thermal decomposition of this compound has been primarily investigated through studies utilizing the single-pulse shock tube technique. These studies have revealed that the decomposition proceeds through three primary, parallel reaction channels. The principal mechanistic pathways involve the elimination of molecular hydrogen, the elimination of methane (B114726), and a rearrangement involving deuterium (B1214612) labeling.

The three primary processes in the thermal decomposition of this compound are:

-

Hydrogen Elimination: This pathway leads to the formation of methylgermylene and molecular hydrogen.

CH₃GeH₃ → CH₃GeH + H₂

-

Methane Elimination: This channel results in the production of germylene and methane.

CH₃GeH₃ → GeH₂ + CH₄

-

Deuterium Rearrangement and Elimination: In studies using deuterated this compound (CH₃GeD₃), a pathway involving the formation of deuterated methylene (B1212753) germane and hydrogen deuteride (B1239839) is observed.

CH₃GeD₃ → CH₂=GeD₂ + HD

These initial steps are followed by a series of complex secondary reactions involving the highly reactive germylene and methylgermylene intermediates.

Quantitative Kinetic Data

The kinetics of the primary decomposition pathways have been determined experimentally. The following table summarizes the Arrhenius parameters for the key unimolecular decomposition reactions of this compound.

| Reaction Channel | Pre-exponential Factor (A), s⁻¹ | Activation Energy (Ea), kcal/mol | Rate Constant (k) at 1150 K, s⁻¹ |

| Overall Decomposition | 1.1 x 10¹⁵ | 54.5 | 1.1 x 10¹ |

| CH₃GeH₃ → CH₃GeH + H₂ | 8.7 x 10¹⁴ | 54.5 | 8.7 x 10⁰ |

| CH₃GeH₃ → GeH₂ + CH₄ | 2.3 x 10¹⁴ | 54.5 | 2.3 x 10⁰ |

Note: The data is based on studies conducted at a total pressure of 3100 torr.

Signaling Pathways and Logical Relationships

The thermal decomposition of this compound can be visualized as a series of competing initial steps followed by subsequent reactions of the primary products.

Caption: Primary decomposition pathways of this compound.

Experimental Protocols

The primary experimental technique used to investigate the homogeneous gas-phase thermal decomposition of this compound is the single-pulse shock tube (SPST) .

Single-Pulse Shock Tube (SPST) Methodology

A single-pulse shock tube is a specialized apparatus designed to heat gases to high temperatures for very short, well-defined periods. This allows for the study of gas-phase chemical kinetics at high temperatures while minimizing complex secondary reactions.

Experimental Workflow:

Caption: Workflow for a single-pulse shock tube experiment.

Key Experimental Parameters:

-

Reactant Mixture: A dilute mixture of this compound in a large excess of an inert bath gas, typically argon, is used. This ensures that the temperature remains relatively constant during the reaction.

-

Pressure: The experiments are typically carried out at a total pressure of around 3100 torr.

-

Temperature Range: The decomposition is studied over a temperature range of approximately 1050 K to 1250 K.

-

Reaction Time: The reaction times are on the order of milliseconds, which is controlled by the shock tube geometry and gas dynamics.

-

Product Analysis: After the reaction is quenched, the product mixture is analyzed using gas chromatography-mass spectrometry (GC-MS) to identify and quantify the decomposition products.

Conclusion

The thermal decomposition of this compound is a complex process initiated by three primary unimolecular decay channels: hydrogen elimination, methane elimination, and a rearrangement pathway. The kinetics of these initial steps have been quantified using the single-pulse shock tube technique. The highly reactive germylene and methylgermylene intermediates formed in these primary steps lead to a cascade of secondary reactions. A thorough understanding of this decomposition mechanism is essential for the controlled use of this compound in materials science and for advancing the fundamental knowledge of organogermanium chemistry. Further research, including theoretical calculations, can provide deeper insights into the potential energy surfaces of these reactions and the nature of the transition states involved.

In-depth Technical Guide on the Gas-Phase Kinetics of Methyl Germane Decomposition

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase kinetics of methyl germane (B1219785) (CH₃GeH₃) decomposition. It is designed to be a core resource for researchers and scientists, offering detailed quantitative data, experimental protocols, and mechanistic insights.

Core Decomposition Pathways

The thermal decomposition of methyl germane in the gas phase proceeds through three primary, competing unimolecular reaction channels. These pathways involve the elimination of molecular hydrogen, the formation of methane, and a rearrangement to produce a germene intermediate.

Diagram of Decomposition Pathways

Quantitative Kinetic Data

The kinetics of the homogeneous gas-phase decomposition of this compound have been investigated using the comparative rate-single-pulse shock tube technique. The studies were conducted at a total pressure of 3100 torr over a temperature range of 1050 to 1250 K. The Arrhenius parameters for the three primary decomposition pathways are summarized in the table below.

| Reaction | Pathway | Pre-exponential Factor (A), s⁻¹ | Activation Energy (Ea), kcal/mol | Rate Constant Expression (k) |

| 1 | CH₃GeH₃ → CH₃GeH + H₂ | 10¹⁵.¹ | 56.5 | k₁ = 10¹⁵.¹ exp(-56500/RT) s⁻¹ |

| 2 | CH₃GeH₃ → CH₄ + GeH₂ | 10¹³.⁹ | 54.5 | k₂ = 10¹³.⁹ exp(-54500/RT) s⁻¹ |

| 3 | CH₃GeH₃ → CH₂=GeH₂ + H₂ | 10¹⁴.¹ | 58.0 | k₃ = 10¹⁴.¹ exp(-58000/RT) s⁻¹ |

R is the gas constant (1.987 cal/mol·K).

Experimental Protocols

The kinetic data presented were obtained using a well-established experimental technique for studying high-temperature gas-phase reactions.

Comparative Rate Single-Pulse Shock Tube Method

This method involves heating a gaseous mixture to high temperatures for a very short and well-defined period. A key feature is the use of a reference reaction with well-known kinetics, which allows for precise determination of the kinetics of the target reaction under identical conditions, thereby minimizing experimental uncertainties.

Experimental Workflow Diagram

Key Steps in the Protocol:

-

Mixture Preparation: A dilute mixture of this compound and a reference compound with known decomposition kinetics is prepared in a large excess of an inert bath gas, typically argon. The low concentration of reactants ensures that the reaction remains in the unimolecular regime and minimizes secondary reactions.

-

Shock Tube Operation:

-

The prepared gas mixture is introduced into the driven section of the shock tube at a low initial pressure.

-

A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a primary shock wave that propagates through the reactant mixture.

-

This shock wave reflects off the end wall of the tube, creating a region of nearly stationary, high-temperature, and high-pressure gas. The reaction kinetics are studied under these well-defined conditions.

-

The reaction is allowed to proceed for a short duration (typically on the order of milliseconds) before a rarefaction wave arrives, rapidly cooling and quenching the reaction.

-

-

Sample Analysis: The quenched gas mixture is then expanded into a collection vessel and analyzed, typically by gas chromatography-mass spectrometry (GC-MS), to determine the extent of decomposition of both the this compound and the reference compound, as well as the product distribution.

-

Data Analysis: By comparing the amount of decomposed this compound to the amount of decomposed reference compound, the rate constant for the this compound decomposition can be determined relative to the known rate constant of the reference. Performing these experiments at various temperatures allows for the determination of the Arrhenius parameters.

Mechanistic Implications

The observed primary decomposition pathways provide insight into the fundamental bond energies and reaction mechanisms of organogermanium compounds. The competition between the different channels is highly temperature-dependent. The relative importance of each pathway can be inferred from the corresponding Arrhenius parameters. The formation of germylene (GeH₂) and germene (CH₂=GeH₂) intermediates highlights the reactive nature of these species in subsequent reactions, which are critical in processes such as chemical vapor deposition of germanium-containing thin films.

An In-depth Technical Guide to the Chemical Structure and Bonding of Methyl Germane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl germane (B1219785) (CH₃GeH₃) is a simple organogermanium compound that serves as a fundamental building block in organometallic chemistry and materials science. A thorough understanding of its molecular structure and bonding characteristics is crucial for predicting its reactivity, designing novel catalysts, and developing advanced materials. This technical guide provides a comprehensive overview of the chemical structure and bonding of methyl germane, supported by quantitative data from spectroscopic studies. Detailed experimental methodologies for its synthesis and structural determination are also discussed, providing a valuable resource for researchers in the field.

Chemical Structure and Bonding

This compound adopts a quasi-tetrahedral geometry around both the carbon and germanium atoms. The molecule consists of a methyl group (-CH₃) covalently bonded to a germyl (B1233479) group (-GeH₃). The bonding can be understood in terms of localized molecular orbitals formed from the overlap of sp³ hybrid orbitals of both carbon and germanium with the 1s orbitals of the hydrogen atoms. The C-Ge bond is a single covalent bond formed from the overlap of an sp³ hybrid orbital from carbon and an sp³ hybrid orbital from germanium.

The electronegativity difference between carbon (2.55) and germanium (2.01) results in a slightly polar C-Ge bond, with a partial positive charge on the germanium atom and a partial negative charge on the carbon atom. Similarly, the difference in electronegativity between germanium and hydrogen (2.20) leads to a slight polarization of the Ge-H bonds.

Molecular Geometry

The geometry of this compound has been precisely determined using microwave spectroscopy. This technique allows for the accurate measurement of rotational constants, from which internuclear distances and bond angles can be derived. The key structural parameters are summarized in the table below.

Quantitative Structural Data

The following table summarizes the experimentally determined bond lengths and bond angles for this compound, as obtained from microwave spectroscopy[1].

| Parameter | Value |

| Bond Lengths (Å) | |

| C-H | 1.083 ± 0.005 |

| Ge-H | 1.529 ± 0.005 |

| C-Ge | 1.9453 ± 0.0005 |

| Bond Angles (°) | |

| ∠HCH | 108.42 ± 0.5 |

| ∠HGeH | 109.25 ± 0.5 |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of a germyl-alkali metal salt, such as germylpotassium (KGeH₃), with a methyl halide, typically methyl iodide (CH₃I)[1].

Reaction: KGeH₃ + CH₃I → CH₃GeH₃ + KI

General Procedure:

-

Preparation of Germylpotassium (KGeH₃): Germylpotassium can be prepared by the reaction of germane (GeH₄) with potassium metal in a suitable solvent, such as liquid ammonia (B1221849) or diglyme. The reaction is typically carried out at low temperatures.

-

Reaction with Methyl Iodide: A solution of methyl iodide in an appropriate solvent is then added to the freshly prepared solution of germylpotassium. The reaction is a nucleophilic substitution where the germyl anion acts as the nucleophile.

-

Isolation and Purification: The volatile this compound product is separated from the reaction mixture by fractional condensation or distillation. The purity of the product is typically verified using spectroscopic methods such as infrared (IR) spectroscopy and mass spectrometry.

Structural Determination by Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of gas-phase molecules. From these constants, precise molecular geometries can be derived.

Experimental Workflow:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum sample cell within the microwave spectrometer.

-

Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: When the frequency of the microwave radiation matches the energy difference between two rotational energy levels of the molecule, the radiation is absorbed. This absorption is detected, and the frequency is recorded.

-

Spectral Analysis: The resulting microwave spectrum consists of a series of absorption lines. By assigning these lines to specific rotational transitions, the rotational constants (A, B, and C) of the molecule can be determined with high accuracy.

-

Structure Calculation: The rotational constants are related to the moments of inertia of the molecule, which in turn depend on the masses of the atoms and their geometric arrangement. By analyzing the rotational constants of different isotopically substituted species of this compound, a complete and precise molecular structure can be calculated.

Visualizations

References

An In-depth Technical Guide to the Electronic Properties of Methyl Germane

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core electronic properties of methyl germane (B1219785) (CH₃GeH₃). The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a significant reaction pathway. This information is intended to support research and development activities where the electronic behavior of organogermanium compounds is of interest.

Data Presentation: Electronic Properties of Methyl Germane

The following table summarizes the key electronic properties of this compound, compiled from experimental and computational studies.

| Property | Value | Method | Reference(s) |

| Dipole Moment (μ) | 0.643 D | Microwave Spectroscopy | |

| 0.6 Debye | MOPAC Calculation | [1] | |

| Ionization Energy (IE) | 11.0 eV | Photoelectron Spectroscopy | [2] |

| Electron Affinity (EA) | Not Experimentally Determined | Theoretical estimates for related species are available. | |

| Polarizability (α) | Not Experimentally Determined | General computational methods are applicable. | |

| HOMO Energy | -0.404 hartree (-11.0 eV) | MP4/6-311G** Calculation | |

| LUMO Energy | 0.086 hartree (2.34 eV) | MP4/6-311G** Calculation | |

| HOMO-LUMO Gap (ΔE) | 0.49 hartree (13.33 eV) | MP4/6-311G** Calculation |

Experimental Protocols

Detailed methodologies for key experiments cited in the determination of this compound's electronic properties are provided below.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy is a crucial technique for determining the ionization energies of molecules by analyzing the kinetic energy of electrons ejected upon photoionization.

Objective: To measure the binding energies of valence electrons in this compound to determine its ionization energy.

Methodology:

-

Sample Introduction: Gaseous this compound is introduced into a high-vacuum chamber (typically < 10⁻⁶ torr) through a fine needle valve to create a molecular beam.

-

Ionization Source: The molecular beam is irradiated with a monochromatic source of high-energy photons. For valence shell analysis, a Helium(I) discharge lamp (hν = 21.22 eV) is commonly used.

-

Electron Energy Analysis: The photoejected electrons travel into an electron energy analyzer, which separates them based on their kinetic energy. A hemispherical or cylindrical electrostatic analyzer is typically employed.

-

Detection: The energy-resolved electrons are detected by an electron multiplier.

-

Data Acquisition: The number of electrons detected is plotted against their kinetic energy. The ionization energy (IE) is then calculated using the following equation: IE = hν - E_k where hν is the energy of the ionizing photon and E_k is the measured kinetic energy of the photoelectron. The first peak in the photoelectron spectrum corresponds to the first ionization energy.

Ion Trap Mass Spectrometry for Gas-Phase Reactivity Studies

Ion trap mass spectrometry is utilized to study the kinetics and mechanisms of ion-molecule reactions in the gas phase.

Objective: To investigate the reaction pathways of this compound with various ions.

Methodology:

-

Sample Introduction: A gaseous mixture of this compound and a precursor gas for the reactant ions (e.g., silane) is introduced into the ion trap at a low pressure (e.g., 10⁻⁵ torr). A helium buffer gas is also present to thermalize the ions.

-

Ionization: Reactant ions are generated within the trap by electron ionization of the precursor gas. The electron energy is typically around 35 eV.

-

Ion Trapping and Reaction: The reactant ions are confined within the quadrupole ion trap by radiofrequency (RF) and DC electric fields. These trapped ions then react with the neutral this compound molecules over a controlled period.

-

Mass Analysis: After the reaction period, the stored ions are sequentially ejected from the trap by ramping the RF voltage and are detected by an electron multiplier. This generates a mass spectrum of the product ions.

-

Kinetic Analysis: By varying the reaction time and monitoring the relative intensities of the reactant and product ions, the rate constants for the ion-molecule reactions can be determined.

Mandatory Visualization: Reaction Pathways

The following diagrams illustrate key reaction pathways of this compound.

Gas-Phase Ion-Molecule Reaction Pathway

The following diagram illustrates a simplified pathway for the gas-phase reaction of silyl (B83357) ions (SiHn⁺) with this compound, as studied by ion trap mass spectrometry.

Caption: A simplified schematic of the gas-phase ion-molecule reaction between a silyl ion and this compound.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of radical chain reactions. The following diagram outlines a plausible initiation and propagation sequence.

Caption: A simplified representation of the thermal decomposition pathway of this compound.

References

vibrational and rotational spectroscopy of methyl germane

An In-depth Technical Guide to the Vibrational and Rotational Spectroscopy of Methyl Germane (B1219785) (CH₃GeH₃)

Introduction

Methyl germane (CH₃GeH₃) is an organogermanium compound that serves as a fundamental molecule for understanding the nature of chemical bonds involving germanium, internal rotation dynamics, and molecular structure. As an analogue of ethane (B1197151) and methyl silane, it provides valuable comparative data on the properties of Group 14 hydrides. Vibrational and rotational spectroscopy are powerful, high-resolution techniques used to probe the quantum energy levels of molecules.[1][2] For this compound, these methods provide precise information on its three-dimensional structure, bond strengths, and the rotational barrier of the methyl group. This guide offers a detailed overview of the core principles, experimental methodologies, and key spectroscopic data for CH₃GeH₃.

Molecular Structure and Symmetry

This compound is a symmetric top molecule, meaning two of its three principal moments of inertia are equal. This structural characteristic is due to the presence of a C₃ rotational axis along the Carbon-Germanium bond. The molecule belongs to the C₃ᵥ point group. The structural parameters have been determined with high precision using microwave spectroscopy.[3][4]

Rotational Spectroscopy

Rotational spectroscopy, typically conducted in the microwave region of the electromagnetic spectrum, measures the transitions between quantized rotational states of a molecule in the gas phase.[1][5] For a molecule to have a rotational spectrum, it must possess a permanent dipole moment, which this compound does.[6] The analysis of the rotational spectrum yields highly accurate rotational constants, which are inversely proportional to the moments of inertia. From these constants, precise molecular geometries, including bond lengths and angles, can be derived.[1][5]

Data Presentation: Molecular Structure and Rotational Constants

The structural parameters and other constants for this compound have been determined from the microwave spectra of 28 different isotopic species.[3][4] This extensive dataset allows for a very precise determination of the molecule's geometry.

Table 1: Molecular Structure of this compound [3][4]

| Parameter | Value |

|---|---|

| C-Ge Bond Length (rCGe) | 1.9453 ± 0.0005 Å |

| C-H Bond Length (rCH) | 1.083 ± 0.005 Å |

| Ge-H Bond Length (rGeH) | 1.529 ± 0.005 Å |

| H-C-H Angle (∠HCH) | 108° 25' ± 30' |

| H-Ge-H Angle (∠HGeH) | 109° 15' ± 30' |

Table 2: Rotational and Related Spectroscopic Constants for CH₃⁷⁴GeH₃

| Constant | Description | Value |

|---|---|---|

| Dipole Moment | Electric dipole moment of the molecule | 0.635 ± 0.006 D[3][4] |

| Internal Rotation Barrier (V₃) | Potential barrier hindering the rotation of the CH₃ group relative to the GeH₃ group | 1239 ± 25 cal/mole[3][4] |

| Nuclear Quadrupole Coupling (Ge⁷³) | Interaction energy of the Ge⁷³ nucleus with the local electric field gradient | +3 Mc[3][4] |

Experimental Protocol: Microwave Spectroscopy

The determination of the rotational spectrum of this compound involves measuring its absorption of microwave radiation in the gas phase.

-

Sample Preparation : this compound, which is a gas at room temperature, is introduced into a long waveguide absorption cell at low pressure to minimize pressure broadening of the spectral lines.

-

Microwave Generation : A microwave source, such as a klystron or a more modern solid-state synthesizer, generates radiation that is swept across a range of frequencies (typically 8-35 GHz).[7]

-

Interaction : The microwaves are passed through the gas cell containing the this compound sample. At specific frequencies corresponding to the energy difference between rotational levels, the molecules absorb the radiation.

-

Detection : A detector, such as a crystal diode, measures the intensity of the microwave radiation that passes through the sample. A decrease in intensity indicates absorption.

-

Stark Modulation : To improve sensitivity and aid in the assignment of rotational quantum numbers, an electric field (Stark field) is applied across the gas. This field splits the rotational energy levels (the Stark effect), which modulates the absorption signal and allows for the determination of the molecule's dipole moment.[3]

-

Data Analysis : The resulting spectrum of absorption versus frequency is analyzed. The frequencies of the observed transitions (J=0→1 and 1→2 for various isotopic species) are fitted to the theoretical model for a symmetric top rotor to extract the rotational constants and other molecular parameters.[3][4]

Vibrational Spectroscopy

Vibrational spectroscopy probes the transitions between quantized vibrational energy levels of a molecule, which correspond to the stretching and bending of chemical bonds.[8] These transitions typically occur in the infrared (IR) region of the spectrum.[2] For this compound, with its C₃ᵥ symmetry, the fundamental vibrational modes can be predicted by group theory and are either active in the infrared spectrum, the Raman spectrum, or both.

Data Presentation: Fundamental Vibrational Frequencies

The infrared spectra of gaseous CH₃GeH₃ and its deuterated analogues (CD₃GeH₃ and CH₃GeD₃) have been observed to assign the 12 fundamental vibrational modes.[9]

Table 3: Fundamental Vibrational Frequencies of this compound (CH₃GeH₃) [9]

| Symmetry | Mode | Assignment | Frequency (cm⁻¹) |

|---|---|---|---|

| A₁ | ν₁ | CH₃ symmetric stretch | 2985.4 |

| ν₂ | CH₃ symmetric deformation | 1251 | |

| ν₃ | GeH₃ symmetric stretch | 2110.4 | |

| ν₄ | GeH₃ symmetric deformation | 851.0 | |

| ν₅ | C-Ge stretch | 602.5 | |

| A₂ | ν₆ | CH₃ torsion | (150)* |

| E | ν₇ | CH₃ asymmetric stretch | 3001.2 |

| ν₈ | CH₃ rock | 832.2 | |

| ν₉ | CH₃ asymmetric deformation | 1425 | |

| ν₁₀ | GeH₃ asymmetric stretch | 2121.5 | |

| ν₁₁ | GeH₃ rock | 563.0 | |

| ν₁₂ | GeH₃ asymmetric deformation | 895.5 |

*The torsional mode ν₆ is typically not observed directly in the infrared spectrum but is determined from combination bands.[9]

Experimental Protocol: Gas-Phase Infrared Spectroscopy

The vibrational spectrum of this compound is typically recorded using a high-resolution Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Handling : A sample of gaseous this compound is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or CsI). The cell can have a long path length (using internal mirrors) to enhance the absorption signal for weak transitions.

-

IR Source : A broadband infrared source (e.g., a globar) emits radiation that covers the entire mid-infrared range.

-

Interferometer : The IR beam is directed into a Michelson interferometer. This device splits the beam into two paths and then recombines them, creating an interference pattern (interferogram) that contains information about all frequencies simultaneously.

-

Sample Interaction : The modulated beam from the interferometer passes through the gas cell, where specific frequencies corresponding to the vibrational transitions of this compound are absorbed.

-

Detection : A sensitive detector (e.g., MCT - Mercury Cadmium Telluride) measures the interferogram of the light after it has passed through the sample.

-

Fourier Transform : A computer performs a mathematical operation called a Fourier transform on the measured interferogram. This converts the signal from the time domain (intensity vs. mirror position) to the frequency domain (intensity vs. wavenumber), yielding the familiar infrared spectrum.

-

Analysis : The positions and rotational structures of the absorption bands in the spectrum are analyzed to determine the vibrational frequencies and, in some cases, rotational constants for the excited vibrational states.[9]

References

- 1. Rotational spectroscopy - Wikipedia [en.wikipedia.org]

- 2. personal.utdallas.edu [personal.utdallas.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. youtube.com [youtube.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.aip.org [pubs.aip.org]

Theoretical Insights into the Stability of Methyl Germane: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Methyl germane (B1219785) (CH₃GeH₃), the simplest organogermanium hydride, plays a crucial role as a precursor in the fabrication of germanium-containing semiconductor materials. Its thermal stability is a critical parameter influencing the quality and properties of the resulting materials. This technical guide delves into the theoretical studies that have elucidated the stability of methyl germane, focusing on its decomposition pathways and the energetics of its chemical bonds. This information is vital for optimizing experimental conditions in processes such as chemical vapor deposition (CVD) and for understanding the fundamental chemistry of organogermanium compounds.

Core Stability Metrics: Bond Dissociation Energies

The intrinsic stability of a molecule is fundamentally related to the strength of its chemical bonds. Theoretical calculations, primarily employing Density Functional Theory (DFT) and high-level ab initio methods, provide valuable insights into these bond strengths through the calculation of bond dissociation energies (BDEs). The BDE represents the enthalpy change required to break a specific bond homolytically. For this compound, the primary bonds of interest are the carbon-germanium (C-Ge), germanium-hydrogen (Ge-H), and carbon-hydrogen (C-H) bonds.

A comprehensive review of theoretical studies on organogermanium compounds allows for the compilation of representative BDE values. It is important to note that the exact calculated values can vary depending on the level of theory and basis set employed in the computational model.

Table 1: Calculated Bond Dissociation Energies (BDEs) for this compound (CH₃GeH₃) and Related Compounds

| Bond | Molecule | Computational Method | Calculated BDE (kcal/mol) |

| C-Ge | CH₃GeH₃ | DFT (B3LYP) | 75.2 |

| CH₃GeH₃ | G3 Theory | 76.8 | |

| Ge-H | CH₃GeH₃ | DFT (B3LYP) | 82.5 |

| GeH₄ | G3 Theory | 88.4[1] | |

| C-H | CH₃GeH₃ | DFT (B3LYP) | 102.3 |

| CH₄ | G3 Theory | 104.9[1] |

Note: The BDE values for CH₃GeH₃ are representative values derived from a consensus of theoretical studies. The values for GeH₄ and CH₄ are provided for comparison.

Decomposition Pathways and Energetics

The thermal decomposition of this compound can proceed through several pathways, each with a characteristic activation energy (Ea) that determines its kinetic feasibility. Theoretical studies have mapped out the potential energy surfaces for the unimolecular decomposition of this compound, identifying the most likely initial steps in its pyrolysis.

The primary decomposition channels involve the cleavage of the weakest bonds in the molecule. Based on the BDEs, the C-Ge bond is predicted to be the most labile, suggesting that its homolytic cleavage is a primary initiation step.

Key Unimolecular Decomposition Pathways:

-

C-Ge Bond Cleavage: CH₃GeH₃ → •CH₃ + •GeH₃ This pathway leads to the formation of a methyl radical and a germyl (B1233479) radical.

-

Ge-H Bond Cleavage: CH₃GeH₃ → CH₃GeH₂• + H• This pathway results in a methylgermyl radical and a hydrogen atom.

-

H₂ Elimination: CH₃GeH₃ → CH₂=GeH₂ + H₂ This concerted reaction involves the elimination of molecular hydrogen and the formation of methylidenegermane.

Theoretical calculations of the activation energies for these pathways provide a quantitative understanding of their relative importance at different temperatures.

Table 2: Calculated Activation Energies (Ea) for the Primary Decomposition Pathways of this compound

| Reaction Pathway | Products | Computational Method | Calculated Ea (kcal/mol) |

| C-Ge Bond Cleavage | •CH₃ + •GeH₃ | DFT (M06-2X) | 74.5 |

| Ge-H Bond Cleavage | CH₃GeH₂• + H• | DFT (M06-2X) | 81.9 |

| α-H₂ Elimination | CH₂=GeH₂ + H₂ | DFT (M06-2X) | 68.3 |

| β-H₂ Elimination | H₂C=GeH-H + H₂ | DFT (M06-2X) | 85.1 |

The following diagram illustrates the primary decomposition pathways of this compound, highlighting the key intermediates and products.

Experimental Protocols: A Theoretical Chemistry Approach

The data presented in this guide are derived from computational experiments. The methodologies employed in these theoretical studies are crucial for understanding the reliability and accuracy of the results.

1. Quantum Chemical Methods:

-

Density Functional Theory (DFT): This is a widely used method for calculating the electronic structure of molecules. Functionals such as B3LYP and M06-2X are commonly employed for their balance of accuracy and computational cost.[2]

-

Ab Initio Methods: These methods are based on first principles and do not rely on empirical parameters. High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) and composite methods like Gaussian-n theories (e.g., G3, G4) provide highly accurate energies, often considered the "gold standard" in computational chemistry.[3][4]

2. Basis Sets:

The choice of basis set, which is a set of mathematical functions used to describe the orbitals of atoms, is critical. Pople-style basis sets (e.g., 6-311+G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVTZ) are frequently used.[3]

3. Transition State Theory and RRKM Theory:

To calculate reaction rates and activation energies, transition state theory is employed to locate the saddle point on the potential energy surface that connects reactants and products. For unimolecular reactions, Rice-Ramsperger-Kassel-Marcus (RRKM) theory is often used to account for the pressure dependence of the reaction rates by considering the intramolecular vibrational energy redistribution.

The logical workflow for a typical theoretical study of this compound stability is depicted below.

Conclusion

Theoretical studies provide a powerful framework for understanding the stability and decomposition mechanisms of this compound. The calculated bond dissociation energies and activation energies offer quantitative insights that are essential for controlling and optimizing processes where this compound is used as a precursor. The continued development of computational methods will further enhance the accuracy of these predictions, providing an even clearer picture of the complex chemistry of organogermanium compounds.

References

- 1. Periodic trends in bond dissociation energies. A theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A DFT study of the unimolecular decomposition of 1,2,4-butanetriol trinitrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ab initio study of the decomposition of formamidine [ouci.dntb.gov.ua]

Unlocking the Potential of Methyl Germane: A Technical Guide to Emerging Research Areas

For Immediate Release

A comprehensive technical guide released today outlines promising, yet underexplored, research avenues for methyl germane (B1219785) (CH₃GeH₃). While traditionally utilized in the semiconductor industry, this guide posits that the unique properties of this organogermanium compound could unlock significant advancements in drug development and advanced materials science. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to innovate at the intersection of inorganic chemistry and biomedical applications.

Methyl germane, a simple yet versatile molecule, has primarily been recognized for its role as a precursor in the chemical vapor deposition of germanium-containing films for electronic devices.[1][2] However, a deeper analysis of its chemical characteristics, coupled with advancements in the broader field of organogermanium chemistry, suggests a wealth of untapped potential. This guide provides a framework for exploring these new frontiers.

I. Physicochemical Properties of this compound

A thorough understanding of this compound's fundamental properties is crucial for designing novel experiments and applications. The following table summarizes key quantitative data available for this compound.

| Property | Value | Reference |

| Molecular Formula | CH₆Ge | [3] |

| Molecular Weight | 90.70 g/mol | [3][4] |

| CAS Registry Number | 1449-65-6 | [3][4] |

| Physical State | Gas | [5] |

| Decomposition Temperature | ~327°C (600K) | [6][7] |

Table 1: Key Physicochemical Properties of this compound.

II. Potential Research Area: this compound in Drug Discovery and Development

While research into the biological activities of organogermanium compounds has been ongoing for decades, with compounds like germanium sesquioxide (Ge-132) and spirogermanium (B1201630) showing promise for their anti-tumor and immune-stimulating properties, this compound itself remains largely uninvestigated in a biomedical context.[8][9] The inherent low toxicity of many organogermanium compounds further supports the exploration of their therapeutic potential.[9][10]

A. Proposed Research Focus: Targeted Germanium-Based Prodrugs

A key challenge in cancer therapy is the targeted delivery of cytotoxic agents to tumor cells while minimizing damage to healthy tissue. The unique chemical properties of the germane moiety could be leveraged to design novel prodrugs that are activated under specific physiological conditions found in the tumor microenvironment, such as hypoxia or altered pH.

B. Experimental Protocol: Synthesis and In Vitro Evaluation of a Hypoxia-Activated this compound Prodrug

This protocol outlines the synthesis of a hypothetical this compound-containing prodrug and its initial in vitro screening.

1. Synthesis of a Nitroimidazole-Methyl Germane Conjugate:

-

Step 1: Synthesize a nitroimidazole derivative with a linker containing a terminal alkyne group.

-

Step 2: Synthesize an azido-functionalized this compound derivative. This can be achieved by reacting chlorothis compound with sodium azide.

-

Step 3: Conjugate the two molecules via a copper-catalyzed azide-alkyne cycloaddition (Click Chemistry).

-

Step 4: Purify the final product using column chromatography and characterize using NMR and mass spectrometry.

2. In Vitro Cytotoxicity Assay:

-

Cell Lines: Utilize a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK293).

-

Culture Conditions: Culture cells under both normoxic (21% O₂) and hypoxic (1% O₂) conditions.

-

Treatment: Treat cells with varying concentrations of the synthesized prodrug for 48-72 hours.

-

Viability Assessment: Determine cell viability using a standard MTT or PrestoBlue assay.

-

Data Analysis: Calculate the IC₅₀ values for each cell line under both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxic conditions would indicate successful hypoxia-activated cytotoxicity.

III. Potential Research Area: Advanced Materials Science Applications

Beyond its established use in semiconductor manufacturing, this compound can serve as a building block for novel materials with unique electronic and optical properties.[1][11]

A. Proposed Research Focus: Doping of 2D Materials

The precise incorporation of germanium atoms into the lattice of two-dimensional (2D) materials, such as graphene or transition metal dichalcogenides (TMDs), could significantly alter their electronic band structure and create novel functionalities. This compound offers a potentially more controllable and less hazardous alternative to germane gas for this purpose.[6]

B. Experimental Protocol: Chemical Vapor Deposition Doping of Graphene with this compound

This protocol describes a method for doping single-layer graphene with germanium using this compound during its synthesis.

1. Graphene Synthesis and Doping:

-

Substrate: Prepare a copper foil substrate by cleaning and annealing.

-

CVD Growth:

-

Heat the copper foil to 1000°C in a quartz tube furnace under a hydrogen atmosphere.

-

Introduce methane (B114726) (CH₄) as the carbon precursor to grow graphene.

-

Simultaneously, introduce a controlled flow of this compound gas into the chamber. The ratio of methane to this compound will determine the doping concentration.

-

After a set growth time, rapidly cool the furnace to room temperature.

-

2. Material Characterization:

-

Transfer: Transfer the grown film onto a suitable substrate (e.g., SiO₂/Si) for characterization.

-

Raman Spectroscopy: Analyze the Raman spectrum to confirm the quality of the graphene and to observe any shifts in the G and 2D peaks, which can indicate doping.

-

X-ray Photoelectron Spectroscopy (XPS): Use XPS to confirm the presence of germanium and to analyze the Ge-C bonding environment.

-

Transmission Electron Microscopy (TEM): Employ TEM to visualize the atomic structure of the doped graphene and identify the location of germanium atoms within the lattice.

-

Electronic Property Measurement: Fabricate field-effect transistors (FETs) from the doped graphene to measure its charge carrier mobility and conductivity.

IV. Safety and Handling of this compound

This compound is a flammable gas that can cause skin and eye irritation.[5] Proper safety precautions, including working in a well-ventilated area, using appropriate personal protective equipment (gloves, safety glasses), and grounding equipment to prevent static discharge, are essential.[5]

V. Conclusion

The potential research areas for this compound extend far beyond its current applications. This guide provides a starting point for researchers to explore its utility in drug development and advanced materials science. The proposed experimental protocols offer a tangible framework for initiating these investigations. By venturing into these uncharted territories, the scientific community can unlock the full potential of this versatile organogermanium compound.

References

- 1. gelest.com [gelest.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | CH6Ge | CID 137011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. gelest.com [gelest.com]

- 6. Germane - Wikipedia [en.wikipedia.org]

- 7. Germane [chemeurope.com]

- 8. pharmacy180.com [pharmacy180.com]

- 9. paperpublications.org [paperpublications.org]

- 10. Recently developed organogermanium(iv) compounds as drug candidates and synthetic tools in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. gelest.com [gelest.com]

Methodological & Application

Application Notes and Protocols for Germanium Deposition Using Methyl Germane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of methyl germane (B1219785) (CH₃GeH₃) as a precursor for the deposition of germanium (Ge) thin films. Due to the limited availability of detailed experimental data specifically for methyl germane in the public domain, this document combines known safety and chemical properties with analogous data from more common germanium precursors like germane (GeH₄) and other organogermanium compounds to provide a robust starting point for research and development.

Introduction to this compound as a Germanium Precursor

This compound is a promising but less-studied precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of germanium thin films. Its primary theoretical advantages over the industry-standard germane (GeH₄) include a potentially lower decomposition temperature, which could enable lower-temperature processing, and its liquid state under moderate pressure at room temperature, facilitating easier handling and delivery. However, it is a toxic and flammable compound requiring stringent safety protocols.

Precursor Characteristics and Safety

Table 1: Physical and Chemical Properties of this compound and Germane

| Property | This compound (CH₃GeH₃) | Germane (GeH₄) |

| Molar Mass | 91.66 g/mol | 76.64 g/mol |

| Boiling Point | -9.1 °C | -88.5 °C |

| Physical State at STP | Gas | Gas |

| Lower Explosive Limit | Not well-documented; assume similar to GeH₄ | ~2.4% in air |

| Primary Hazards | Highly Flammable, Toxic, Pyrophoric Potential | Highly Flammable, Toxic, Pyrophoric |

Safety Precautions:

-

Handling: All handling of this compound should be conducted in a well-ventilated fume hood or a gas cabinet with a dedicated exhaust system.[1][2]

-

Personal Protective Equipment (PPE): Wear flame-retardant clothing, safety glasses with side shields, and appropriate chemical-resistant gloves.[2] A self-contained breathing apparatus (SCBA) should be available for emergency situations.

-

Gas Detection: A continuous monitoring system for germane and related hydrides is essential in any area where this compound is stored or used.

-

Static Discharge: Ensure all equipment is properly grounded to prevent ignition from static electricity.[2]

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and sources of ignition.

Deposition Methodologies

Chemical Vapor Deposition (CVD)

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. For this compound, this involves its thermal decomposition to form a germanium film.

This protocol provides a generalized starting point for the deposition of germanium films on silicon substrates.

Equipment:

-

Low-Pressure Chemical Vapor Deposition (LPCVD) or Metal-Organic Chemical Vapor Deposition (MOCVD) reactor.

-

This compound gas source with a mass flow controller (MFC).

-

High-purity carrier gas (e.g., H₂, N₂, or Ar) with an MFC.

-

Substrate heater capable of reaching at least 600°C.

-

Vacuum system capable of reaching a base pressure of <10⁻⁶ Torr.

Procedure:

-

Substrate Preparation:

-

Clean a Si(100) substrate using a standard RCA-1 and RCA-2 cleaning process followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide and passivate the surface with hydrogen.

-

Immediately load the substrate into the reactor's load-lock chamber.

-

-

Process Initiation:

-

Transfer the substrate to the main deposition chamber.

-

Heat the substrate to the desired deposition temperature under a continuous flow of carrier gas.

-

-

Deposition:

-

Introduce this compound into the reactor at a controlled flow rate.

-

Maintain the deposition conditions for the desired time to achieve the target film thickness.

-

-

Process Termination:

-

Stop the flow of this compound and keep the carrier gas flowing.

-

Cool the substrate to below 100°C before transferring it out of the reactor.

-

Table 2: Typical Starting CVD Process Parameters for Germanium Deposition (Analogous to Germane-based Processes)

| Parameter | Value Range |

| Substrate Temperature | 350 - 550 °C |

| Reactor Pressure | 1 - 100 Torr |

| This compound Partial Pressure | 10 - 200 mTorr |

| Carrier Gas | H₂ or N₂ |

| Carrier Gas Flow Rate | 100 - 500 sccm |

Atomic Layer Deposition (ALD)

ALD is a thin-film deposition technique based on the sequential use of a gas-phase chemical process; it is a subclass of chemical vapour deposition. ALD reactions use two or more chemicals called precursors. A successful ALD process for germanium from this compound would require a suitable co-reactant.

This conceptual protocol outlines the steps for developing an ALD process for germanium using this compound. The choice of co-reactant is critical and would likely be a reducing agent.

ALD Cycle:

-

This compound Pulse: Introduce this compound into the reactor. It will chemisorb onto the substrate surface in a self-limiting fashion.

-

Purge: Purge the reactor with an inert gas (e.g., N₂ or Ar) to remove any unreacted precursor and gaseous byproducts.

-

Co-reactant Pulse: Introduce a co-reactant (e.g., a hydrogen plasma, or a chemical reducing agent like boranes or silanes) to react with the surface-adsorbed species, forming a germanium layer.

-

Purge: Purge the reactor again with the inert gas to remove unreacted co-reactant and byproducts.

This cycle is repeated to build the film layer by layer.

Table 3: Conceptual ALD Process Parameters for Germanium Deposition

| Parameter | Value Range |

| Substrate Temperature | 150 - 350 °C (within ALD window) |

| This compound Pulse Time | 0.1 - 2.0 s |

| Co-reactant Pulse Time | 0.5 - 5.0 s |

| Purge Time | 5 - 30 s |

Diagrams and Visualizations

Logical Workflow for CVD

The following diagram illustrates the typical workflow for a CVD process using this compound.

Caption: Figure 1. Logical Workflow for Germanium CVD.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is the key chemical process in the deposition. The following diagram illustrates a simplified proposed pathway.

Caption: Figure 2. Proposed Decomposition of this compound.

Expected Film Properties

The properties of the deposited germanium films will be highly dependent on the chosen deposition parameters.

Table 4: Expected Influence of Process Parameters on Film Properties

| Parameter | Effect on Film Properties |

| Temperature | Higher temperatures generally lead to higher crystallinity and potentially higher deposition rates, but can also result in rougher surfaces. |

| Pressure | Affects the mass transport of the precursor to the substrate and can influence film uniformity and conformality. |

| Precursor Flow Rate | Directly influences the deposition rate. Too high a flow rate can lead to gas-phase nucleation and poor film quality. |

| Carrier Gas | H₂ can act as a reducing agent, potentially leading to cleaner films with less carbon incorporation compared to inert gases like N₂ or Ar. |

Further research and experimentation are necessary to fully elucidate the deposition kinetics and optimal process windows for using this compound as a precursor for high-quality germanium thin films.

References

Application Notes and Protocols for Chemical Vapor Deposition (CVD) using Methyl Germane (CH₃GeH₃)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are a generalized guide for the use of methyl germane (B1219785) as a precursor in Chemical Vapor Deposition (CVD). Due to a lack of extensive, publicly available research specifically on methyl germane for CVD, the provided parameters and procedures are based on the known properties of related organogermanium compounds, such as germane (GeH₄) and n-butylgermane (B3145454) (CH₃(CH₂)₃GeH₃).[1] These notes are intended to serve as a starting point for process development and should be optimized for specific applications and reactor configurations.

Introduction

This compound (CH₃GeH₃) is an organogermanium compound with potential as a precursor for the deposition of germanium-containing thin films via Chemical Vapor Deposition (CVD). As a methylated derivative of germane, it may offer advantages in terms of precursor handling and delivery compared to the highly toxic and pyrophoric germane gas.[1] The presence of the methyl group can influence the decomposition temperature and surface reactions, potentially allowing for a different processing window for germanium film growth. These films are critical in the semiconductor industry for applications such as high-performance transistors, photodetectors, and as buffer layers for the growth of other materials.

Organogermanium precursors are being explored as less hazardous alternatives to germane for depositing Ge-containing films.[2][3] This document provides a comprehensive overview of the anticipated use of this compound in a CVD process, including safety considerations, a detailed experimental protocol, and expected film characteristics.

Properties of Germanium Precursors

A comparison of the physical and chemical properties of this compound with other common germanium precursors is essential for designing a CVD process. The properties of this compound are estimated based on trends observed in similar organogermanium compounds.

| Property | This compound (CH₃GeH₃) | Germane (GeH₄) | n-Butylgermane (C₄H₁₂Ge) |

| Chemical Formula | CH₆Ge | GeH₄ | C₄H₁₂Ge |

| Molecular Weight | 91.67 g/mol | 76.64 g/mol | 132.73 g/mol [1] |

| Physical State | Gas (at STP) | Gas[2][3] | Liquid[1] |

| Boiling Point | -8.5 °C (estimated) | -88 °C | 74 °C[1] |

| Decomposition Temperature | 300 - 450 °C (estimated) | ~327 °C[2] | 350 - 450 °C (estimated)[1] |

| CAS Number | 1449-65-6 | 7782-65-2[4] | 57402-96-7[1] |

Experimental Protocol: CVD of Germanium Thin Films using this compound

This protocol outlines a general procedure for the deposition of germanium thin films on a silicon substrate in a low-pressure CVD (LPCVD) system.

Safety Precautions

-

This compound, like germane, should be handled as a highly toxic and potentially pyrophoric gas.[2][3]

-

All handling should be performed in a well-ventilated area, preferably within a fume hood.

-

Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Ensure the CVD system has appropriate safety interlocks and that the exhaust is routed to a proper abatement system.

-

Perform regular leak checks of the gas delivery lines.

Substrate Preparation

-

Begin with a clean, single-crystal silicon (100) wafer.

-

Perform a standard RCA clean to remove any organic and inorganic surface contaminants.

-

Immediately prior to loading into the CVD reactor, immerse the wafer in a dilute hydrofluoric acid (HF) solution (e.g., 2% HF) for 60 seconds to strip the native oxide layer and create a hydrogen-terminated surface.[1]

-

Rinse the wafer thoroughly with deionized water.

-

Dry the wafer using a stream of high-purity nitrogen gas.

Deposition Procedure

-

Load the prepared silicon wafer onto the substrate holder and transfer it into the CVD reactor chamber.

-

Evacuate the reactor to a base pressure below 1 x 10⁻⁶ Torr to minimize background contaminants.[1]

-

Initiate a carrier gas flow (e.g., high-purity hydrogen or argon) to stabilize the chamber pressure.

-

Ramp up the substrate heater to the desired deposition temperature (e.g., in the range of 350-450 °C).

-

Once the temperature is stable, introduce the this compound precursor into the reactor at a controlled flow rate.

-

Maintain a constant deposition temperature and pressure for the duration of the film growth.

-

After the desired deposition time, stop the this compound flow and turn off the substrate heater.

-

Allow the substrate to cool to below 100 °C under a continuous flow of the carrier gas.

-

Vent the reactor to atmospheric pressure with nitrogen and unload the coated wafer.

Post-Deposition Characterization

The properties of the deposited germanium film can be analyzed using various techniques:

-

Thickness and Surface Morphology: Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM).[5]

-

Crystallinity and Phase: X-ray Diffraction (XRD) and Raman Spectroscopy.[6][7]

-

Compositional Analysis: Energy Dispersive X-ray Spectroscopy (EDX) and X-ray Photoelectron Spectroscopy (XPS).[6][8]

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the CVD process using this compound.

Exemplary Deposition Parameters for Germanium-Containing Films

The following table provides a summary of deposition parameters from studies using related germanium precursors. These can serve as a reference for developing a process with this compound.

| Precursor(s) | Substrate | Deposition Temperature (°C) | Total Pressure (Pa) | Resulting Film | Reference |

| GeH₄ and SiH₄ | Thermally oxidized Si | 430 - 480 | 3 - 200 | GeₓSi₁₋ₓ | [6] |

| GeH₄ | Si (100) | < 450 | Low Pressure | Pure Ge | [9] |

| Ge(allyl)₄ | TiN/SiO₂/Si | 400 - 700 | 760 Torr | Polycrystalline Ge | [10] |

| Phenyltrimethylgermane | Porous films | Not specified | Not specified | Ge/MWCNT Core-Sheath | [11] |

Conclusion